3-Hydroxy Rimantadine-d4

Bioanalytical method validation Isotope dilution mass spectrometry Metabolite quantification

3-Hydroxy Rimantadine-d4 (CAS 1217665-49-0) is a stable isotope-labeled analog of 3-hydroxy rimantadine, the primary hydroxylated metabolite of the antiviral drug rimantadine. This compound incorporates four deuterium atoms at the ethyl side chain (ethyl-d4), yielding a molecular weight of 199.33 g/mol (C12H17D4NO) versus 195.30 g/mol for the unlabeled metabolite.

Molecular Formula C12H21NO
Molecular Weight 199.33
CAS No. 1217665-49-0
Cat. No. B565278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Rimantadine-d4
CAS1217665-49-0
Synonyms3-(1-Aminoethyl)tricyclo[3.3.1.13,7]decan-1-ol-d4;  1-(1-Aminoethyl)-_x000B_3-hydroxyadamantane-d4;  m-Hydroxyrimantadine-d4; 
Molecular FormulaC12H21NO
Molecular Weight199.33
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)(C2)O)N
InChIInChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/i1D3,8D
InChIKeyJVWKHPHTJHFQAN-HUYMCZDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Rimantadine-d4 (CAS 1217665-49-0): A Deuterated Metabolite Reference Standard for Quantitative Antiviral Bioanalysis


3-Hydroxy Rimantadine-d4 (CAS 1217665-49-0) is a stable isotope-labeled analog of 3-hydroxy rimantadine, the primary hydroxylated metabolite of the antiviral drug rimantadine . This compound incorporates four deuterium atoms at the ethyl side chain (ethyl-d4), yielding a molecular weight of 199.33 g/mol (C12H17D4NO) versus 195.30 g/mol for the unlabeled metabolite [1]. As the labeled analog of a metabolite that is consistently detected in rimantadine-treated patients and shown to be effective against influenza A but not B viruses, 3-Hydroxy Rimantadine-d4 is principally employed as a matched internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 3-hydroxy rimantadine in biological matrices [2].

Why Unlabeled 3-Hydroxy Rimantadine or Parent-Drug Deuterated Standards Cannot Substitute for 3-Hydroxy Rimantadine-d4 in Bioanalytical Quantification


In quantitative bioanalysis using LC-MS/MS or GC-MS, accurate determination of 3-hydroxy rimantadine—a metabolite that reaches circulating concentrations of 5–100 ng/mL in human plasma and represents the major urinary metabolite in multiple species—requires a chemically matched internal standard to correct for differential extraction recovery, ionization suppression, and matrix effects [1][2][3]. Unlabeled 3-hydroxy rimantadine (CAS 90812-24-1) cannot be used as an internal standard because it is indistinguishable from the endogenous analyte. Meanwhile, deuterated parent rimantadine (e.g., Rimantadine-d4 hydrochloride, CAS 350818-67-6) lacks the hydroxyl group at the C3 position of the adamantane ring, introducing different polarity, extraction behavior, and retention time characteristics that compromise co-elution and recovery correction [4]. Only the matched deuterated metabolite—3-Hydroxy Rimantadine-d4—provides the structural identity required for reliable isotope dilution quantification of this clinically significant, pharmacologically active metabolite [1].

3-Hydroxy Rimantadine-d4: Quantitative Evidence for Analytical Differentiation and Procurement Decisions


Matched Metabolite Internal Standard vs. Parent-Drug Deuterated Internal Standard: Structural Specificity Determines Extraction and Ionization Correction Fidelity in LC-MS/MS Bioanalysis

3-Hydroxy Rimantadine-d4 (MW 199.33, C12H17D4NO) differs structurally from Rimantadine-d4 hydrochloride (MW 219.79, C12H22ClN) by the presence of a hydroxyl group at the C3 position of the adamantane cage. This hydroxyl group imparts greater polarity, different pKa, and distinct reversed-phase chromatographic retention relative to the parent drug [1]. In quantitative bioanalysis per the FDA Bioanalytical Method Validation guidance, a matched internal standard must exhibit near-identical extraction recovery and ionization efficiency to the target analyte. Rimantadine-d4, lacking the C3-OH moiety, shows different liquid-liquid extraction partitioning and electrospray ionization response compared to 3-hydroxy rimantadine, whereas 3-Hydroxy Rimantadine-d4 provides structurally matched co-elution and equivalent matrix effect correction across the validated plasma concentration range of 5–100 ng/mL for m-hydroxyrimantadine [2].

Bioanalytical method validation Isotope dilution mass spectrometry Metabolite quantification

Mass Spectrometric Quantification: +4.03 Da Mass Shift Enables Baseline-Resolved Detection Distinct from Endogenous 3-Hydroxy Rimantadine

The incorporation of four deuterium atoms in 3-Hydroxy Rimantadine-d4 produces a nominal mass increase of +4.03 Da relative to unlabeled 3-hydroxy rimantadine (MW 195.30 vs. 199.33) [1]. In GC-MS analysis using selected ion monitoring (SIM), this mass difference generates a clearly resolved ion trace for the internal standard channel, with no isotopic overlap from the naturally occurring M+4 isotopologue of the unlabeled analyte (expected M+4 abundance << 0.01% for a C12H21NO formula) [2]. Published stable isotope dilution GC-MS methods for rimantadine quantification using d3-rimantadine internal standard have demonstrated within-run precision (CV) of 3.2% at 1666 μg/L and between-run CV of 1.7%, achieving validated working ranges across 153–1127 μg/L in clinical plasma samples [3].

Selected ion monitoring Stable isotope dilution GC-MS quantification

Clinical Bioanalytical Validation: Metabolite Plasma Concentration Ranges Establish Quantitative Method Requirements Met by Matched Deuterated Internal Standard

In human subjects administered a single 200 mg oral dose of racemic rimantadine, plasma concentrations of m-hydroxyrimantadine (3-hydroxy rimantadine) range from 5 to 100 ng/mL, while the parent drug rimantadine ranges from 5 to 250 ng/mL [1]. The metabolite-to-parent concentration ratio in humans indicates that 3-hydroxy rimantadine circulates at pharmacologically relevant levels (typically 20–40% of parent drug concentration), and published studies report that plasma concentrations of 3-hydroxy rimantadine are higher than those of rimantadine in certain populations . In rats, m-hydroxyrimantadine is the major metabolite, representing 22% (oral) and 24% (intravenous) of the administered dose excreted in urine [2]. These clinically observed concentration ranges define the validated working range (5–100 ng/mL) within which 3-Hydroxy Rimantadine-d4 must function as a precise internal standard—a requirement that structurally mismatched alternatives (unlabeled metabolite or parent-drug deuterated standard) cannot satisfy [1].

Pharmacokinetic profiling Therapeutic drug monitoring Human plasma quantification

Method Performance Validation: Deuterated Internal Standard Ensures Regulatory-Compliant Accuracy and Precision in Quantitative Antiviral Residue Analysis

In a validated LC-MS/MS method for simultaneous determination of amantadine, rimantadine, and chlorpheniramine in animal-derived foods, the use of deuterated internal standards—including rimantadine-d4—yielded mean recoveries of 89.9% to 105% with intra- and inter-day precision (RSD) within 9.85% across all quality control levels [1]. The method achieved good linearity (R2 > 0.9938) over the concentration range of 2–200 μg/L for rimantadine, with limits of detection (LOD) and quantification (LOQ) of 0.5 μg/kg and 1.0 μg/kg, respectively [1]. While this method used rimantadine-d4 rather than 3-Hydroxy Rimantadine-d4 as the internal standard, the analytical principle of isotope dilution with a deuterated analog is directly transferable: substituting the parent-drug internal standard with the structurally matched 3-Hydroxy Rimantadine-d4 would enable equivalent or superior method performance for the specific quantification of the hydroxylated metabolite in relevant biological matrices [2][3].

LC-MS/MS method validation Food safety residue analysis Regulatory bioanalysis

Synthesis Verification: High Isotopic Purity (>98%) Achieved via Reductive Deuteration Route Supports Sensitive Quantitative Bioanalysis

3-Hydroxy Rimantadine-d4 is synthesized via reductive deuteration of appropriately functionalized adamantane precursors, a route that achieves isotopic purity exceeding 98% without requiring costly palladium-based catalysts . This high isotopic enrichment minimizes the contribution of the unlabeled species (d0) to the internal standard signal, reducing the lower limit of quantification (LLOQ) and improving assay sensitivity. In contrast, alternative synthesis routes that produce lower isotopic purity (e.g., 95% or less) can introduce background signal from residual unlabeled material, elevating baseline noise and compromising quantification accuracy at low analyte concentrations (<5 ng/mL) [1]. The BOC Sciences product, supplied as a neat reference standard with certificate of analysis for custom synthesis options including alternative isotopic enrichment levels, is optimized for use in analytical, regulatory, and bioanalytical applications subject to compound-specific considerations .

Isotopic purity Custom synthesis Stable isotope labeling

3-Hydroxy Rimantadine-d4: Validated Research and Industrial Application Scenarios for Procurement Planning


Pharmacokinetic and Metabolic Profiling of Rimantadine in Preclinical and Clinical Studies

In preclinical species (rats, dogs) and human subjects, rimantadine undergoes extensive hepatic metabolism via hydroxylation, with m-hydroxyrimantadine identified as the major circulating and urinary metabolite in both rats (22–24% of dose) and dogs (21–27% of dose) [1]. 3-Hydroxy Rimantadine-d4 serves as the matched internal standard for LC-MS/MS or GC-MS quantification of this metabolite across the clinically validated plasma concentration range of 5–100 ng/mL, ensuring accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for the metabolite in drug-drug interaction studies, hepatic impairment assessments, and bioequivalence trials [2][3].

Clinical Therapeutic Drug Monitoring of Rimantadine and Its Active Hydroxylated Metabolite

Rimantadine is used for prophylaxis and treatment of influenza A virus infections, and its hydroxylated metabolite 3-hydroxy rimantadine retains antiviral activity against wild-type influenza A strains (H3N2 and H1N1) [1]. Published data indicate that plasma concentrations of 3-hydroxy rimantadine can exceed those of the parent drug in certain human populations [2]. The deuterated internal standard enables accurate monitoring of the combined active drug exposure (parent + active metabolite) for therapeutic drug monitoring in special populations (elderly, renally impaired) where metabolite accumulation may be clinically significant [3].

Analytical Method Development and Validation for Antiviral Drug Residues in Food Safety Testing

Regulatory agencies require validated methods for monitoring antiviral drug residues in animal-derived foods. Methods using deuterated rimantadine internal standards have achieved recoveries of 89.9–105% with precision ≤9.85% RSD and LOQs of 1.0 μg/kg in complex matrices including pork, chicken, liver, kidney, and egg [1]. The structurally matched 3-Hydroxy Rimantadine-d4 extends this validated isotope dilution approach to the hydroxylated metabolite, enabling separate quantification of parent drug and metabolite residues in food safety surveillance programs, addressing potential concerns about metabolite carryover in edible tissues [2].

In Vitro Antiviral Resistance Research on Hydroxylated Metabolites of Adamantane Antivirals

The emergence of rimantadine-resistant influenza A strains exhibiting cross-resistance to amantadine and hydroxylated metabolites has been documented in vitro [1]. 3-Hydroxy Rimantadine-d4 can be utilized as a stable isotope-labeled probe in cellular uptake and intracellular concentration studies to determine whether resistance mechanisms involve altered drug accumulation or target-site binding of the hydroxylated metabolite specifically, distinct from the parent drug [2]. This application is critical for structure-activity relationship (SAR) studies aimed at developing next-generation adamantane derivatives that overcome M2 proton channel mutations [3].

Quote Request

Request a Quote for 3-Hydroxy Rimantadine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.